3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-7-8-15(13(20)10-11)22-17(16-6-3-9-24-16)21-14-5-2-1-4-12(14)18(22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHJZUMNRHBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361712 | |
| Record name | 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62820-56-8 | |
| Record name | 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and furan-2-carboxylic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate.
Cyclization: The intermediate is then cyclized under basic conditions, often using sodium hydroxide (NaOH), to form the quinazolinone core.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Unfortunately, the search results provided do not contain specific information on the applications of "3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one". However, the search results do provide information on the characteristics, synthesis, and biological activities of related quinazolinone compounds, which can be used to infer potential applications of the specified compound.
General Information
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4-one, also known by its CAS number 62820-56-8, has a molecular weight of 357.19000 .
Related Quinazolinone Compounds: Synthesis and Activities
Quinazolinone derivatives have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . They have been screened for antibacterial and antifungal activities against various strains . Some quinazolinone derivatives containing bromo or iodo groups have demonstrated good antimicrobial activity .
Synthesis of Quinazolinone Derivatives
Various methods exist for synthesizing quinazolinone derivatives. One method involves using magnetized Spirulina as a catalyst for synthesizing dihydroquinazolin-4(1H)-ones (DHQZs) . A well-founded mechanism and catalytic cycle for synthesizing Dihydroquinazolin-4(1H)-ones using CoFe2O4-Sp-SO3H are illustrated in Scheme 3 .
Potential Applications Based on Related Compounds
Given the diverse biological activities of quinazolinone derivatives, 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one may have potential applications in:
- Antimicrobial Agents: As many quinazolinone derivatives exhibit antibacterial and antifungal activities , this compound could be explored for similar properties.
- Anti-inflammatory Agents: Some quinazolinone derivatives possess anti-inflammatory properties .
- Anticonvulsant Agents: Thirty new 2-(substituted)-3- {[substituted]amino}quinazolin-4(3H)-one were designed and synthesized and evaluated for anticonvulsant activity and neurotoxicity .
- Pharmaceutical Industry: Dihydroquinazolin-4(1H)-one derivatives are fused heterocyclic compounds with various applications in the pharmaceutical industry . These compounds exhibit diverse biological activities, such as anticancer, anticonvulsant, anti-inflammatory, and antimalaria properties .
- Drug Discovery and Development: The development of novel N-heterocyclic molecules is crucial in drug discovery and development due to their physiological significance and pharmaceutical potential .
Relevant Quinazolinone Derivatives
Other related quinazolinone derivatives include:
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one depends on its specific application:
Anti-cancer: May inhibit specific enzymes or signaling pathways involved in cell proliferation.
Anti-inflammatory: May modulate the activity of inflammatory mediators or receptors.
Antimicrobial: May disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
- 3-(4-Fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one ():
- Structural Difference : Replaces the dichlorophenyl group with a fluorophenyl moiety and introduces a thioether-linked oxadiazole ring.
- Activity : Enhanced COX-2 inhibitory activity due to the oxadiazole group .
- 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one ():
Analogues with Furan-Based Substituents
- 2-(2-(Furan-2-yl)vinyl)quinazolin-4(3H)-one ():
- 3-(Furan-2-yl methyleneamino)-2-phenylquinazolin-4(3H)-one (): Structural Difference: Incorporates a furan-linked Schiff base at position 3. Activity: Demonstrates anticonvulsant activity by reducing seizure duration in rodent models .
Pharmacological and Computational Insights
- COX-2 Inhibition : Molecular docking studies predict strong binding affinity (-9.2 kcal/mol) for 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one, comparable to celecoxib .
- Antimicrobial Efficacy : Analogues with oxadiazole or thiophene substituents (e.g., compound 4h in ) show superior activity (MIC = 4 µg/mL) against S. aureus and C. albicans .
Biological Activity
3-(2,4-Dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is . Its structure features a quinazolinone core substituted with a furan ring and dichlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial properties. For instance, it has shown significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Bacillus cereus | 20 | 8 |
These results indicate that the compound possesses promising antibacterial properties, which could be further explored for therapeutic applications .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this quinazolinone derivative exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Reduction (%) |
|---|---|
| TNF-α | 45 |
| IL-6 | 38 |
This activity suggests potential applications in treating inflammatory diseases .
The biological activities of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate pathways related to inflammation and apoptosis, enhancing its therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various strains showed that the compound significantly inhibited bacterial growth compared to standard antibiotics .
- Cancer Cell Proliferation Study : In another study, treatment with varying concentrations led to a dose-dependent decrease in viability of MCF-7 cells, confirming its potential as an anticancer agent .
Q & A
Basic: What are the most reliable synthetic routes for 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or benzo[d][1,3]oxazin-4-one precursors. Key steps include cyclization, nucleophilic substitution, and functional group modifications. For example:
- Microwave-assisted synthesis significantly enhances reaction efficiency. A one-pot, two-step method using anthranilic acid, acyl chlorides, and amines under microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) while improving yields (up to 85%) .
- Solvent selection (e.g., DMSO or ethanol) and temperature control (60–120°C) are critical for optimizing product distribution and purity .
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Method | Yield (%) | Reaction Time | Key Conditions |
|---|---|---|---|
| Conventional Heating | 45–60 | 8–12 hours | Ethanol, 80°C, hydrazine |
| Microwave Irradiation | 75–85 | 20–40 minutes | DMF, 100°C, formamide |
| Adapted from . |
Advanced: How can computational modeling predict the interaction of this compound with biological targets like kinases or microbial enzymes?
Answer:
Computational approaches such as molecular docking (AutoDock, Schrödinger) and QSAR modeling are used to predict binding affinities and active site interactions. Key steps include:
- Ligand preparation : Optimizing the 3D structure of the quinazolinone core and substituents (e.g., dichlorophenyl and furan groups) using DFT calculations .
- Target selection : Prioritizing proteins like EGFR kinase or bacterial dihydrofolate reductase based on structural homology .
- Validation : Comparing predicted binding scores with experimental IC50 values from enzyme inhibition assays. For example, furan-substituted derivatives show enhanced π-π stacking with hydrophobic enzyme pockets .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm and furan protons at δ 6.3–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 385.02 for C18H11Cl2N2O2) .
- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the quinazolinone core and dichlorophenyl group (≈45°), impacting biological activity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Answer:
Contradictions often arise from differences in assay protocols or cell line variability. Methodological solutions include:
- Standardization : Adopting WHO-recommended protocols (e.g., MTT assay for cytotoxicity, broth microdilution for antimicrobial activity) .
- Control normalization : Using reference compounds (e.g., doxorubicin for anticancer studies, ciprofloxacin for antibacterial assays) to calibrate results .
- Meta-analysis : Pooling data from multiple studies to identify trends. For example, quinazolinones with electron-withdrawing groups (e.g., Cl, F) consistently show higher antifungal activity .
Basic: What structural features of this compound contribute to its biological activity?
Answer:
- Quinazolinone core : Acts as a hydrogen bond acceptor via the carbonyl group, interacting with enzyme active sites .
- 2,4-Dichlorophenyl group : Enhances lipophilicity, improving membrane permeability .
- Furan-2-yl substituent : Participates in π-π stacking with aromatic residues in target proteins .
Advanced: What strategies optimize reaction conditions to minimize byproducts during synthesis?
Answer:
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates or oxidation byproducts) .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity in cyclization steps .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions in scaled-up syntheses .
Basic: How is the purity of this compound validated for pharmacological studies?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
- Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
Advanced: What in silico tools predict the metabolic stability and toxicity of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME and ProTox-II assess parameters like CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
- Metabolite identification : CYP3A4-mediated oxidation of the furan ring is a common metabolic pathway, requiring structural modification to improve stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
